Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルの合成には、ベンジルアミンとアクリル酸メチルを還流条件下で反応させてN,N-ビス(β-メトキシカルボニル)ベンジルアミンを生成する反応が含まれます。 この中間体は、ナトリウムメトキシドの存在下で環化されて1-ベンジル-3-メトキシカルボニル-4-ピペリドンの遊離塩基を生成し、その後、塩酸を使用して目的の生成物に変換されます .

化学反応の分析

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルは、次のような様々な化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。

還元: アルコールやアミンを生成するために還元することができます。

科学的研究の応用

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルは、科学研究において様々な用途があります。

化学: より複雑なピペリジン誘導体の合成における構成ブロックとして使用されます.

生物学: 生物学的に活性な分子の合成における前駆体として役立ちます。

作用機序

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物のピペリジンコアは、様々な酵素や受容体と相互作用し、その活性を調節することができます。 この相互作用は、細胞プロセスに変化をもたらし、薬物開発において有用なものとなります .

類似化合物の比較

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルは、次のような他の類似化合物と比較することができます。

4-オキソ-3-ピペリジンカルボン酸メチル: この化合物は類似の構造をしていますが、フェニルエチル基がありません。これは、その生物活性や化学的性質に影響を与える可能性があります.

1-ベンジル-3-メトキシカルボニル-4-ピペリドノン: この化合物は、4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルの合成における中間体であり、ベンジル基の存在により反応性が異なります.

4-オキソ-1-(1-フェニルエチル)ピペリジン-2-カルボン酸メチルは、ピペリジンコアとフェニルエチル基のユニークな組み合わせにより、生物学的標的との相互作用を強化し、様々な用途において有用なものとなります .

類似化合物との比較

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate can be compared with other similar compounds such as:

Methyl 4-oxo-3-piperidinecarboxylate: This compound has a similar structure but lacks the phenylethyl group, which can affect its biological activity and chemical properties.

1-Benzyl-3-methoxycarbonyl-4-piperidone: This compound is an intermediate in the synthesis of this compound and has different reactivity due to the presence of the benzyl group.

This compound stands out due to its unique combination of the piperidine core and the phenylethyl group, which can enhance its interaction with biological targets and its utility in various applications .

特性

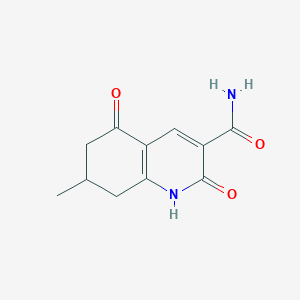

分子式 |

C15H19NO3 |

|---|---|

分子量 |

261.32 g/mol |

IUPAC名 |

methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,14H,8-10H2,1-2H3 |

InChIキー |

KUYDWOLTNTUXBF-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5](/img/structure/B12109072.png)

![[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12109080.png)

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)

![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)